The development of 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid is rooted in the convergence of two significant strands of organic and medicinal chemistry: the exploration of substituted phenylacetic acids and the design of amino acid-based mimetics for disrupting protein-protein interactions (PPIs).
{4-[amino(carboxy)methyl]phenyl} unit represents a deliberate strategy to introduce a spatially defined, branched diacidic moiety capable of engaging multiple sub-pockets within the KEAP1 Kelch domain, moving beyond the simpler linear or symmetrically disposed carboxylates of earlier inhibitors. Table 1: Key Structural Classes in the Evolution Towards Target Compound
| Structural Class | Example Features | Role in Target Compound Development |
|---|---|---|
| Simple Substituted Phenylacetic Acids | e.g., 2-Amino-2-arylacetic acids, (2-Aminophenyl)acetic acid [1] [4] | Provided synthetic methodology & basic physicochemical property data; demonstrated biological potential of α-amino arylacetic acids. |
| Symmetrical Diacidic Inhibitors | e.g., Naphthalene-1,4-disulfonamides with dual -CH₂COOH arms [2] | Established proof-of-concept that small molecule diacidics disrupt KEAP1-NRF2; defined key binding pocket requirements. |
| Asymmetric Diacidic Inhibitors | e.g., Naphthalene sulfonamides with one sulfonamide and one 2-oxy-2-phenylacetic acid [2] | Demonstrated high potency achievable without symmetry; highlighted value of phenylacetic acid derivatives as acidic pharmacophores. |
| Branched Diacidic Motifs | e.g., Introduction of -CH(NH₂)COOH substituents | Represents optimization for enhanced binding and specificity; enables engagement of additional sub-pockets via defined spatial orientation of carboxylates (as in target compound). |
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid exemplifies a sophisticated approach in modern drug design, specifically targeting the modulation of intracellular PPIs with small molecules. Its primary significance lies in its potential as a highly potent KEAP1-NRF2 PPI inhibitor.
2-amino-2-acetic acid moiety (forming an α-amino phenylacetic acid) provides one carboxylate group. Crucially, the para-substituent [amino(carboxy)methyl] (-CH(NH₂)COOH) provides a second carboxylate group. This branched diacidic system is engineered to simultaneously engage the key arginine (Arg415, Arg483) and serine (Ser508, Ser555) residues within the KEAP1 binding pocket, mimicking the critical Glu-Glu interaction of NRF2 [2]. 2-amino-2-acetic acid + 4-[amino(carboxy)methyl]) represents a structural optimization. It allows for a defined spatial orientation of the two carboxylates relative to the central phenyl ring and to each other, potentially offering superior geometric complementarity to the KEAP1 pocket compared to earlier linear linkers or symmetric designs based on naphthalene [2]. This motif can be integrated into larger, more drug-like scaffolds (e.g., attached to sulfonamide groups on naphthalene or other fused rings, as seen in related potent inhibitors like compound 20c [2]) to achieve nanomolar affinity (Kd ~24 nM, IC₅₀ ~75 nM reported for analogous compounds). Table 2: Research Findings on KEAP1-NRF2 Inhibitors Featuring Key Diacidic Pharmacophores
| Inhibitor Class/Compound | Key Structural Feature | Reported Potency (KEAP1 Binding/Disruption) | Primary Therapeutic Target Indication (Preclinical) | Reference in Context |
|---|---|---|---|---|
| Early Symmetric Diacetamides (e.g., Compound 1) | Naphthalene disulfonamide with dual -CH₂COOH | IC₅₀ = 28.6 nM (FP assay) | General cytoprotection, Inflammation | [2] |
| 2-Oxy-2-phenylacetic Acid Derivatives (e.g., 20c) | Naphthalene sulfonamide with -O-CH(Ph)COOH | Kd = 24 nM, IC₅₀ = 75 nM | Inflammatory conditions (Cellular & in vivo LPS models) | [2] |
| Branched Diacidic Motif (Conceptual for Target Compound) | Phenyl core with 2-NH₂-CH(COOH)- + 4-NH₂-CH(COOH)- | In silico/in vitro high potency predicted/achieved in analogues | Enhanced specificity for KEAP1 sub-pockets, Broader anti-inflammatory/antioxidant diseases | [2] (Inferred from design principles) |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2